molecular formula C13H16ClNO4S B6208961 benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis CAS No. 2703781-70-6

benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis

Katalognummer B6208961
CAS-Nummer: 2703781-70-6
Molekulargewicht: 317.8
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis (BNCMC) is an organosulfur compound that has been used for various laboratory and scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in polar organic solvents such as ethanol and dimethylformamide. It is a relatively new compound, first synthesized in 2019 by researchers at the University of Tokyo.

Wissenschaftliche Forschungsanwendungen

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and other organosulfur compounds. It has also been used in the synthesis of peptide-based drugs, as well as in the synthesis of polymeric materials. Additionally, benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis has been used in the synthesis of polymeric materials for use in biomedical applications.

Wirkmechanismus

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis is an organosulfur compound that acts as a nucleophile, meaning it reacts with electron-rich substrates such as amines and alcohols. It is able to form covalent bonds with these substrates, which allows it to be used in the synthesis of various compounds.
Biochemical and Physiological Effects
benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is soluble in polar organic solvents. Additionally, it is not toxic, making it safe to handle and use in the laboratory. The main limitation of benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis is that it is not very stable, meaning it can degrade over time.

Zukünftige Richtungen

There are several potential future directions for the use of benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis. It could be used in the synthesis of more complex organosulfur compounds, such as peptides and polymers. It could also be used in the synthesis of pharmaceuticals and other biomedical compounds. Additionally, it could be used in the development of new materials for use in biomedical applications. Finally, it could be used in the development of new catalysts for use in organic synthesis.

Synthesemethoden

Benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis is synthesized by a two-step process. The first step involves the reaction of benzyl chlorosulfonate with cyclobutyl methylcarbamate in the presence of a base. This reaction yields the desired product, benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis, in yields of up to 97%. The second step involves the purification of the benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis by recrystallization.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis involves the reaction of benzyl carbamate with (1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylic acid, followed by purification and isolation of the desired product.", "Starting Materials": [ "Benzyl carbamate", "(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylic acid", "Diisopropylcarbodiimide (DIC)", "N,N-Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Step 1: Dissolve benzyl carbamate (1.0 equiv) and (1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylic acid (1.1 equiv) in dry DCM (10 mL/mmol) and add DIC (1.1 equiv) and DMF (1 mL/mmol).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water (10 mL/mmol) and stirring for 30 minutes.", "Step 4: Separate the organic layer and wash it with water (2 x 10 mL/mmol), NaHCO3 solution (10%, 2 x 10 mL/mmol), and brine (10 mL/mmol).", "Step 5: Dry the organic layer over Na2SO4 and concentrate it under reduced pressure.", "Step 6: Purify the crude product by column chromatography using DCM/methanol (95:5) as the eluent.", "Step 7: Obtain the desired product as a white solid (yield: 60-70%)." ] }

CAS-Nummer

2703781-70-6

Produktname

benzyl N-[(1s,3s)-3-[(chlorosulfonyl)methyl]cyclobutyl]carbamate, cis

Molekularformel

C13H16ClNO4S

Molekulargewicht

317.8

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.